molecular formula C12H24N2Si2 B3048116 1,4-Benzenediamine, N,N'-bis(trimethylsilyl)- CAS No. 1571-74-0

1,4-Benzenediamine, N,N'-bis(trimethylsilyl)-

Cat. No.: B3048116
CAS No.: 1571-74-0
M. Wt: 252.5 g/mol
InChI Key: AJPUIVHOKJQSFX-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N,N’-bis(trimethylsilyl)- is a chemical compound with the molecular formula C₁₂H₂₄N₂Si₂ . It is also known by its alternate name 1-N,4-N-bis(trimethylsilyl)benzene-1,4-diamine . The compound consists of a benzene ring with two amino groups (NH₂) attached to adjacent carbon atoms. Additionally, each amino group is substituted with a trimethylsilyl (TMS) group, denoted as Si©₃ . The TMS groups enhance the compound’s stability and reactivity .


Synthesis Analysis

The synthesis of 1,4-Benzenediamine, N,N’-bis(trimethylsilyl)- involves the reaction of 1,4-diaminobenzene (also known as p-phenylenediamine ) with trimethylsilyl chloride . This reaction replaces the amino hydrogen atoms with TMS groups, resulting in the desired compound .


Molecular Structure Analysis

The molecular structure of 1,4-Benzenediamine, N,N’-bis(trimethylsilyl)- consists of a central benzene ring with two amino groups attached at the 1 and 4 positions. The TMS groups are covalently bonded to the amino nitrogen atoms. The compound’s canonical SMILES representation is: CSi©NC1=CC=C(C=C1)NSi©C .


Chemical Reactions Analysis

Due to the presence of amino groups, 1,4-Benzenediamine, N,N’-bis(trimethylsilyl)- can participate in various chemical reactions. These include nucleophilic substitution, condensation reactions, and coordination chemistry. The TMS groups also influence the compound’s reactivity and solubility in organic solvents .


Physical And Chemical Properties Analysis

  • Refractive Index : 1.667

Scientific Research Applications

1. Organometallic Chemistry and Material Synthesis

1,4-Benzenediamine, N,N'-bis(trimethylsilyl) has been utilized in various applications within organometallic chemistry. For example, it is used in the synthesis of novel B=N-bond-containing compounds, reflecting different degrees of B=N double bond character in the corresponding compounds. This is demonstrated by Ma et al. (2020), who investigated the reactions of electron-rich organosilicon compounds with B-amino and B-aryl dihaloboranes, leading to the formation of a series of new B=N-bond-containing compounds (Ma et al., 2020).

2. Solid State Structures and Dynamics in Solution

The compound's solid state structures and dynamics in solution have been a subject of research. Gardiner and Raston (1996) explored the lithiation of N,N'-bis(trimethylsilyl)ethylenediamine, demonstrating how its solution dynamics in toluene vary, involving rapid exchange processes and temperature-dependent equilibria of different species (Gardiner & Raston, 1996).

3. Polymer Chemistry

In the field of polymer chemistry, this compound plays a crucial role. For instance, Mallakpour and Shahmohammadi (2004) described the synthesis of new optically active poly(amide imide)s using a compound derived from N,N'-bis(trimethylsilyl)ethylenediamine, demonstrating its application in producing polymers with significant properties (Mallakpour & Shahmohammadi, 2004).

4. Chemical Derivatization and Electrochemistry

Buchanan et al. (1983) explored the chemical derivatization of electrode surfaces with derivatives of N,N,N',N'-tetraalkyl-1,4-benzenediamine, including the use of compounds containing the trimethylsilyl group. This study highlights the role of such compounds in modifying electrode surfaces for improved electrochemical responses (Buchanan et al., 1983).

Mechanism of Action

The specific mechanism of action for this compound depends on its application. As a versatile building block, it can be incorporated into various organic syntheses, such as the preparation of functionalized polymers, ligands, and materials. Its TMS groups enhance stability and compatibility with other reagents .

Safety and Hazards

As with any chemical compound, precautions should be taken when handling 1,4-Benzenediamine, N,N’-bis(trimethylsilyl)- . It is essential to follow proper lab safety protocols, including the use of appropriate protective equipment. Specific safety data can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Research on the applications of this compound continues to evolve. Future directions may include exploring its use in catalysis, materials science, and drug development. Investigating its reactivity with other functional groups and optimizing synthetic routes could lead to novel applications .

Properties

IUPAC Name

1-N,4-N-bis(trimethylsilyl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2Si2/c1-15(2,3)13-11-7-9-12(10-8-11)14-16(4,5)6/h7-10,13-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPUIVHOKJQSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NC1=CC=C(C=C1)N[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50413742
Record name 1,4-Benzenediamine, N,N'-bis(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50413742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1571-74-0
Record name N1,N4-Bis(trimethylsilyl)-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1571-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, N,N'-bis(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50413742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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